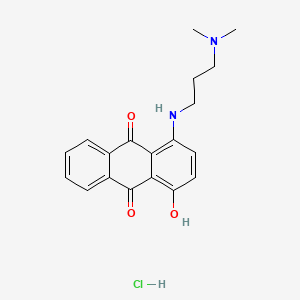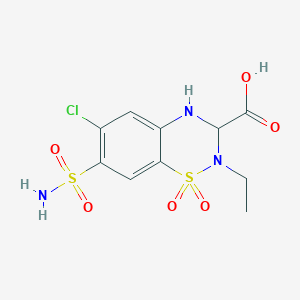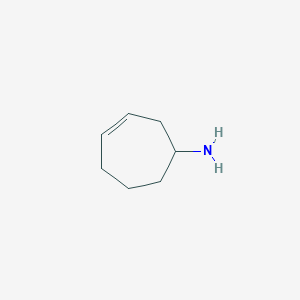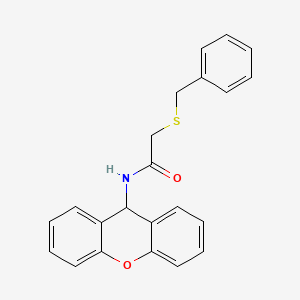![molecular formula C20H22N8O5 B14002915 2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid CAS No. 751-19-9](/img/structure/B14002915.png)
2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- is a complex organic compound that plays a significant role in various biochemical processes. This compound is known for its involvement in the synthesis of proteins and its function as a neurotransmitter in the nervous system. It is a derivative of glutamic acid, an amino acid that is crucial for the proper functioning of cells and tissues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- involves multiple steps. One common method includes the alkylation of diethyl N-[4-methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is typically carried out in a polar aprotic solvent. The resulting hydroiodide is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality.
化学反応の分析
Types of Reactions
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction can yield reduced derivatives with different functional groups.
科学的研究の応用
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- has numerous applications in scientific research:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is essential for understanding protein synthesis and neurotransmitter functions.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
作用機序
The mechanism of action of Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- involves its interaction with specific molecular targets and pathways. It binds to receptors in the nervous system, modulating neurotransmitter activity and influencing cellular signaling pathways. This interaction can affect various physiological processes, including cell growth, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
Aminopterin: An amino derivative of folic acid, used as an antineoplastic agent.
Methotrexate: A similar compound with a better therapeutic index, used in cancer treatment.
L-Glutamine: An amino acid with a similar structure but different functional groups and properties.
Uniqueness
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- is unique due to its specific structure and the presence of the pteridinyl group, which imparts distinct biochemical properties. Its ability to modulate neurotransmitter activity and its potential therapeutic applications make it a valuable compound in scientific research and medicine.
特性
CAS番号 |
751-19-9 |
|---|---|
分子式 |
C20H22N8O5 |
分子量 |
454.4 g/mol |
IUPAC名 |
2-[[4-[1-(2,4-diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-9(13-8-23-17-15(25-13)16(21)27-20(22)28-17)24-11-4-2-10(3-5-11)18(31)26-12(19(32)33)6-7-14(29)30/h2-5,8-9,12,24H,6-7H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,23,27,28) |
InChIキー |
STMWFYZHRFYDPA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C2C(=N1)C(=NC(=N2)N)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)





![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
